

# SK-MEL-24 cell line morphology and growth properties

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## Compound of Interest

Compound Name: MEL24

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## SK-MEL-24 Cell Line: An In-Depth Technical Guide

### Introduction

The SK-MEL-24 cell line is a human melanoma line established from a metastatic lymph node of a 67-year-old Caucasian male patient.<sup>[1][2]</sup> It is an adherent cell line characterized by a stellate morphology.<sup>[3][4]</sup> Genetically, SK-MEL-24 is notable for expressing wild-type BRAF and N-Ras, making it a valuable model for studying melanoma biology and drug resistance in a wild-type context, distinguishing it from BRAF or NRAS mutant melanoma lines.<sup>[1][2]</sup> This cell line is tumorigenic and will form malignant melanomas in vivo.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the SK-MEL-24 cell line, including its morphological and growth properties, key signaling pathways, and detailed protocols for its culture and maintenance.

### Core Characteristics

#### Morphology and Growth Properties

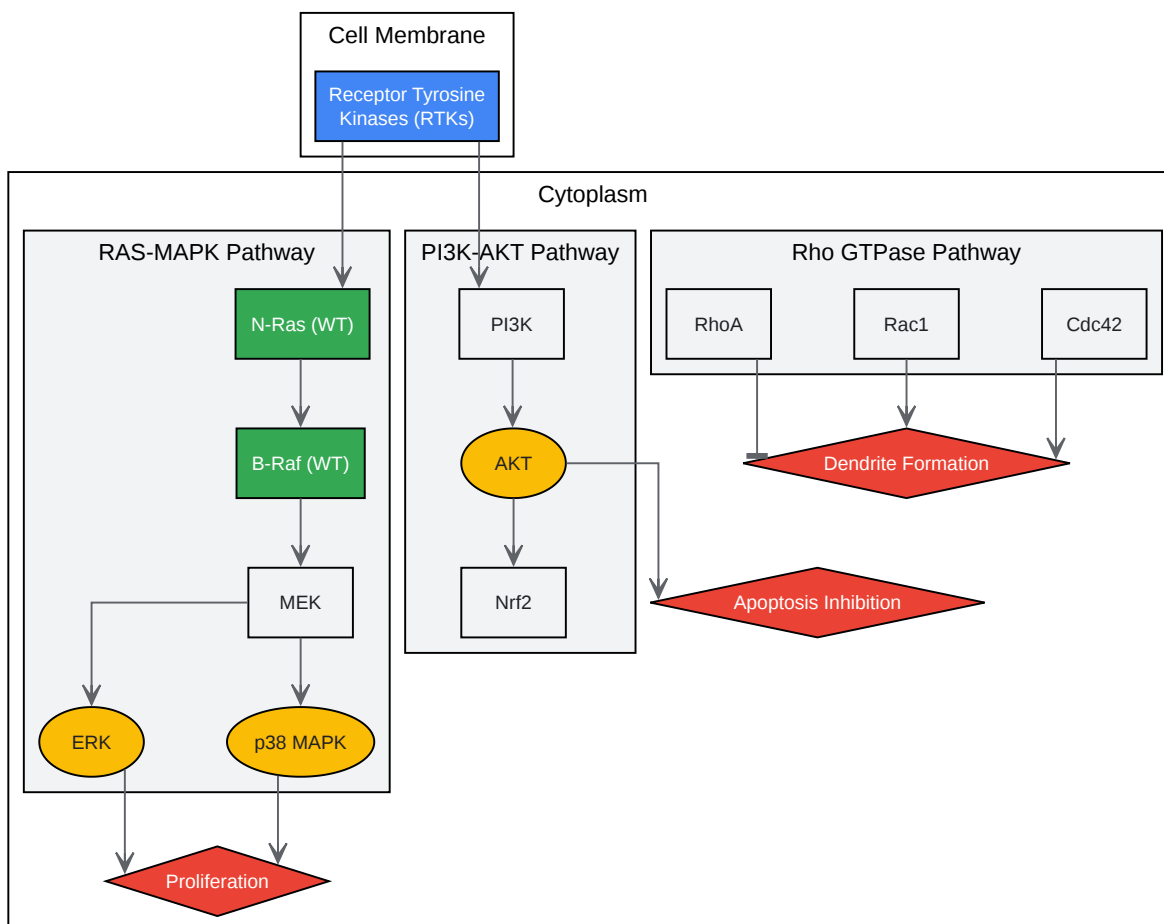
SK-MEL-24 cells are adherent and exhibit a distinct stellate (star-like) morphology when cultured.<sup>[3][4]</sup> They grow as a monolayer on standard tissue culture-treated surfaces.

Property	Description	Source
Cell Type	Melanoma	<a href="#">[1]</a> <a href="#">[4]</a>
Organism	Human (Homo sapiens)	<a href="#">[1]</a>
Tissue of Origin	Skin (Metastatic to Lymph Node)	<a href="#">[1]</a> <a href="#">[2]</a>
Age of Donor	67 years	<a href="#">[1]</a> <a href="#">[4]</a>
Gender of Donor	Male	<a href="#">[1]</a>
Ethnicity	Caucasian	<a href="#">[4]</a>
Growth Mode	Adherent	<a href="#">[1]</a>
Morphology	Stellate	<a href="#">[3]</a> <a href="#">[4]</a>
Doubling Time	Approximately 180.6 hours (calculated)	<a href="#">[5]</a>
Genetic Profile	Wild-type BRAF, Wild-type N-Ras, Wild-type TP53	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathways

The SK-MEL-24 cell line, with its wild-type BRAF and NRAS status, provides a unique model to study melanoma signaling. Key pathways implicated in its biology and response to therapeutic agents include the MAPK/ERK and PI3K/AKT pathways. Additionally, the Rho family of small GTPases plays a role in its characteristic morphology.

## Key Signaling Pathways in SK-MEL-24

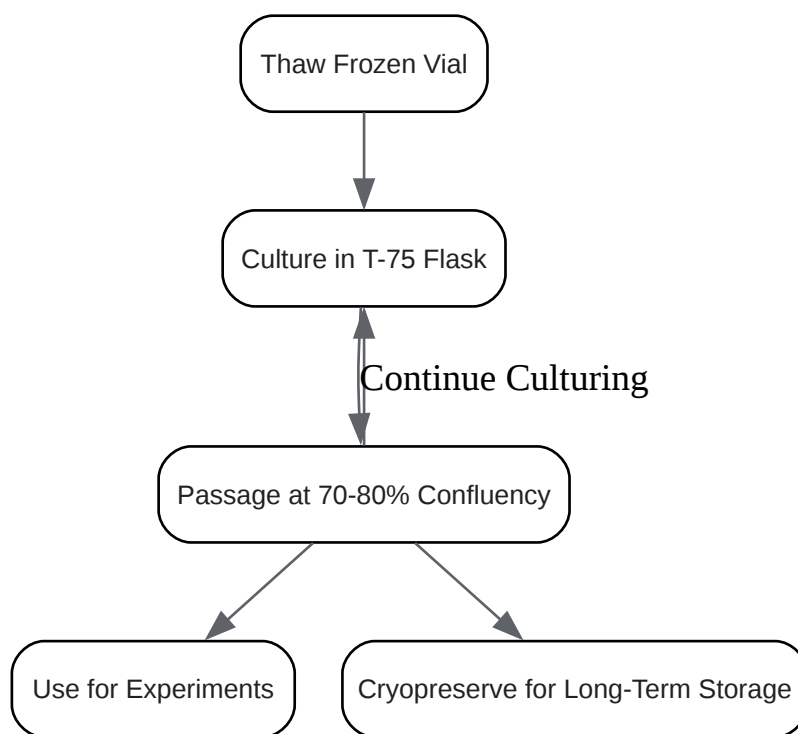


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Caption: Core signaling pathways in SK-MEL-24 cells.

## Experimental Protocols

### Cell Culture Workflow



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Caption: General workflow for handling SK-MEL-24 cells.

## I. Media and Reagents

- Complete Growth Medium:
  - Eagle's Minimum Essential Medium (EMEM) (e.g., ATCC 30-2003)
  - Fetal Bovine Serum (FBS), heat-inactivated, to a final concentration of 15% (e.g., ATCC 30-2020)
  - Alternative: DMEM:F12 medium supplemented with 10% FBS and 2 mM L-glutamine.
- Passaging Reagents:
  - 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
  - Phosphate-Buffered Saline (PBS), Ca<sup>++</sup>/Mg<sup>++</sup> free
- Cryopreservation Medium:

- Complete growth medium
- DMSO (5-10% v/v)

## II. Thawing and Initial Culture

- Prepare a T-75 culture flask with 15-20 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO<sub>2</sub> incubator for at least 15 minutes to allow the medium to equilibrate.[3]
- Quickly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[3]
- Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
- Transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.[3]
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[3]
- Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to the prepared T-75 flask.
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. [3]
- Change the medium the following day to remove any residual cryoprotectant.

## III. Cell Passaging (Subculturing)

- Observe the cells under an inverted microscope to ensure they are healthy and have reached 70-80% confluency.
- Aspirate the culture medium from the flask.
- Briefly rinse the cell layer with PBS to remove all traces of serum that contains a trypsin inhibitor.[3] Aspirate the PBS.

- Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
- Incubate the flask at 37°C for 5-15 minutes, or until the cells detach.[\[1\]](#) Observe the cells under the microscope; avoid over-trypsinization. Do not agitate the flask by hitting or shaking, as this can cause clumping.[\[3\]](#)
- Once the cells are detached, add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Aliquot the cell suspension into new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).
- Add the appropriate volume of complete growth medium to the new flasks and return them to the incubator.

## IV. Cryopreservation

- Follow steps 1-8 of the cell passaging protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold (4°C) cryopreservation medium (complete growth medium with 5-10% DMSO) at a density of  $1 \times 10^6$  to  $1 \times 10^7$  cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This ensures a cooling rate of approximately -1°C per minute.
- Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.[\[1\]](#)

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